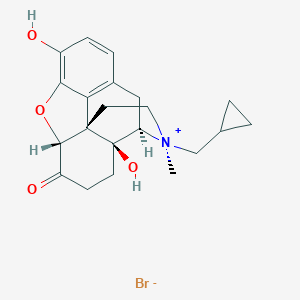
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate
Vue d'ensemble
Description
Synthesis Analysis
This compound is synthesized from 2-benzoxazolethiol and diphenyl phosphorochloridate, proving to be an efficient condensing agent for creating a variety of chemical structures with excellent yields. Its utility extends to the direct polycondensation for synthesizing polyamic acid tert-butyl esters, demonstrating its versatility in polymer chemistry (Ueda & Mori, 1992); (Ueda & Mori, 1993).
Molecular Structure Analysis
The molecular structure of related compounds, such as derivatives of (N-phenylthioureidoalkyl)phosphonates, has been detailed, revealing insights into their geometries around the phosphorus atoms, which are described as distorted tetrahedral. These structural details are crucial for understanding the reactivity and properties of Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate and its derivatives (Chęcińska et al., 2003).
Chemical Reactions and Properties
This compound's reactivity has been explored in various chemical reactions, including the synthesis of polyamic acid di-tert-butyl esters through direct polycondensation and the formation of ordered poly(amide-thioether)s, demonstrating its utility as an activating agent in polymer synthesis (Ueda & Mori, 1993); (Ueda & Okada, 1994).
Physical Properties Analysis
The synthesis and application processes hint at the physical properties of Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate, such as its solubility in dipolar aprotic solvents and the ability to form uniform films from solutions. These properties are essential for its applications in polymer science and organic synthesis.
Chemical Properties Analysis
Its chemical properties, including reactivity towards different substrates, have been highlighted through its applications in forming amides, esters, peptides, and β-lactams. The ability to act as a condensing agent in these reactions underlines its significant chemical reactivity and utility in organic synthesis (Ueda & Mori, 1992).
Applications De Recherche Scientifique
Synthesis of Amides, Esters, Peptides, and β-Lactams : It's used as a condensing agent for synthesizing amides, esters, and dipeptides with excellent yields. It's also been successfully applied to the synthesis of β-lactams from β-amino acids (Ueda & Mori, 1992).
Preparation of Polyamic Acid Di-tert-butyl Esters : The compound is used for the direct polycondensation of di-tert-butyl esters of tetracarboxylic acids with diamines, producing poly(amide-ester)s with inherent viscosities up to 1.1 dL·g−1. These are soluble in dipolar aprotic solvents and can be cast into uniform films (Ueda & Mori, 1993).
Synthesis of Ordered Polyamides : It's utilized in the synthesis of ordered polyamides by direct polycondensation, which can lead to materials with specific properties (Ueda et al., 1994).
Synthesis of Hyperbranched Aromatic Polyamide : Used in the preparation of hyperbranched aromatic polyamides by direct polycondensation method, leading to polymers with unique structural features and properties (Haba et al., 1998).
Synthesis of Polyamide Dendrimers : It's employed in the rapid synthesis of polyamide dendrimers from unprotected AB2 building blocks, which are significant in various fields including drug delivery and materials science (Okazaki et al., 2003).
Preparation of Hyperbranched Aromatic Polyimides : The compound is used in the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. These polymers are notable for their solubility and thermal properties (Yamanaka et al., 2000).
Chemoselective Polyamidation : It facilitates the chemoselective polyamidation of dicarboxylic acids with diamines containing various functional groups, allowing for the synthesis of functionalized polyamides (Ueda et al., 1990).
Chemoselective Polyesterification : Used in the chemoselective polyesterification of isophthalic acid with bisphenol having an amino group, leading to the synthesis of polyesters with specific properties (Okazaki et al., 2001).
Propriétés
IUPAC Name |
3-diphenoxyphosphoryl-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4PS/c21-25(23-15-9-3-1-4-10-15,24-16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22-19(20)26/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSVXIWJQXSIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N2C3=CC=CC=C3OC2=S)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455233 | |
| Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate | |
CAS RN |
111160-56-6 | |
| Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)








